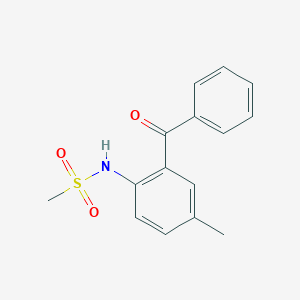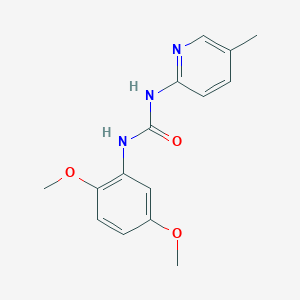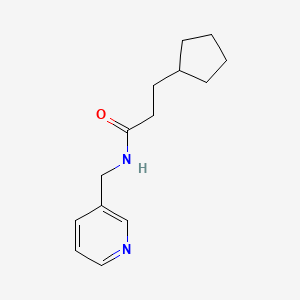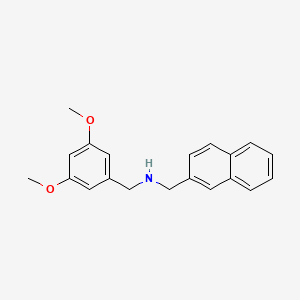
N-(2-benzoyl-4-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)methanesulfonamide, also known as Benzydamine, is an organic compound that has been extensively researched for its applications in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Benzydamine has been shown to have anti-inflammatory, analgesic, and local anesthetic properties, making it a valuable tool in research.
Mécanisme D'action
N-(2-benzoyl-4-methylphenyl)methanesulfonamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It also blocks the activity of histamine, which is involved in the inflammatory response. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been shown to have a selective action on inflamed tissues, making it a valuable tool in the treatment of local inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species, which can cause damage to cells and tissues. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has also been shown to have a local anesthetic effect, which can reduce pain and discomfort.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has a number of advantages for use in lab experiments. It is a well-established compound that has been extensively studied for its properties and mechanisms of action. It is also relatively inexpensive and widely available. However, there are also some limitations to its use. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for a particular experiment.
Orientations Futures
There are a number of future directions for research on N-(2-benzoyl-4-methylphenyl)methanesulfonamide. One area of interest is the study of its effects on different types of inflammation. Another area of interest is the study of its potential use in the treatment of pain and related conditions. There is also potential for the development of new compounds based on the structure of N-(2-benzoyl-4-methylphenyl)methanesulfonamide, which could have improved properties and mechanisms of action. Overall, N-(2-benzoyl-4-methylphenyl)methanesulfonamide is a valuable tool in scientific research, and its potential applications are wide-ranging and diverse.
Méthodes De Synthèse
N-(2-benzoyl-4-methylphenyl)methanesulfonamide can be synthesized through a series of chemical reactions. The primary method involves the reaction of benzoyl chloride with 4-methylbenzenesulfonamide, followed by the addition of sodium hydroxide and methanesulfonic acid. The resulting compound is then purified through recrystallization to obtain pure N-(2-benzoyl-4-methylphenyl)methanesulfonamide.
Applications De Recherche Scientifique
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been extensively researched for its applications in scientific research. It has been shown to have anti-inflammatory properties, making it a valuable tool in the study of inflammation and related diseases. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has also been used in the study of pain and its mechanisms. It has been shown to have local anesthetic properties, making it useful in the study of pain pathways.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-8-9-14(16-20(2,18)19)13(10-11)15(17)12-6-4-3-5-7-12/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPJXSROCRDZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)



![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)






![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)
